molecular formula C20H40 B1239271 Prostane CAS No. 36413-57-7

Prostane

カタログ番号 B1239271
CAS番号: 36413-57-7
分子量: 280.5 g/mol
InChIキー: UKVVPDHLUHAJNZ-PMACEKPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prostane is a natural product fundamental parent and a 1-heptyl-2-octylcyclopentane.

科学的研究の応用

1. Treatment of Benign Prostatic Hyperplasia

Prostane has been studied for its effectiveness in treating benign prostatic hyperplasia (BPH). A clinical trial involving 70 males demonstrated that Prostane, a herbal formulation, significantly improved symptoms associated with BPH. The study found relief in pain, haematuria, dribbling of urine, dysuria, urgency, and hesitancy. Additionally, there were improvements in blood urea levels, serum prostate-specific antigen levels, and uroflow dynamics (Upadhyay, Tripathi, & Kulkarni, 2001).

2. Understanding Molecular Biology and Physiology of Prostane

Research has focused on the molecular biology and physiology of the prostaglandin E2-biosynthetic pathway, which involves prostanoids. Prostanoids, including Prostane, are produced from arachidonic acid and have a broad range of bioactivity. Advances in this field have led to the identification and characterization of multiple enzymes playing roles in the biosynthesis of Prostane (Murakami & Kudo, 2004).

3. Prostanoid Therapy for Pulmonary Arterial Hypertension

Studies on Prostane include its application in treating pulmonary arterial hypertension (PAH). Prostanoids like Prostane have been critical in this area, showing efficacy in improving symptoms and outcomes in PAH patients (Strauss & Edelman, 2007).

4. Pharmacokinetics and Effects of Prostanit

Prostanit, a novel drug containing a prostaglandin E1 (PGE1) moiety for treating peripheral arterial diseases, has been a subject of research. The study aimed to investigate the pharmacokinetics and effects of Prostanit-related metabolites, suggesting potential novel activities such as prolongation of effect and anti-inflammation (Shestakova et al., 2020).

5. Cytotoxic Properties in Cancer Treatment

Prostane-type triterpenes, isolated from Alismatis Rhizoma, showed significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer treatment (Lee et al., 2001).

6. Analytical Techniques for Prostanoids in Clinical Research

The development of analytical methods, such as automated solid-phase extraction liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS), has facilitated precise and sensitive analysis of prostanoids, including Prostane, in human serum. This is crucial for pharmacological and clinical applications (Ferreiro-Vera et al., 2011).

7. Prostanoid Receptor Research and Drug Development

Understanding the crystal structure of human prostaglandin E receptor subtype EP3 bound to Prostane provides insights into the activation mechanism of prostanoid receptors, aiding drug development (Morimoto et al., 2018).

8. Use in Treating Inflammatory Bowel Diseases

Investigating the effectiveness of Prostane agonists in treating ulcerative colitis, researchers found that prostanoids might be beneficial in treating inflammatory bowel diseases, showing potential therapeutic applications (Nakase et al., 2010).

特性

CAS番号

36413-57-7

製品名

Prostane

分子式

C20H40

分子量

280.5 g/mol

IUPAC名

(1S,2S)-1-heptyl-2-octylcyclopentane

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20-/m0/s1

InChIキー

UKVVPDHLUHAJNZ-PMACEKPBSA-N

異性体SMILES

CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC

SMILES

CCCCCCCCC1CCCC1CCCCCCC

正規SMILES

CCCCCCCCC1CCCC1CCCCCCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。